molecular formula C23H18FN3O4 B2853270 7-fluoro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533888-59-4

7-fluoro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2853270
CAS No.: 533888-59-4
M. Wt: 419.412
InChI Key: YXNONDAKAOBLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C23H18FN3O4 and its molecular weight is 419.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-Fluoro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. This compound exhibits potential biological activities that are of interest in pharmacological research, particularly due to its structural modifications which may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H18FN3O4C_{23}H_{18}FN_{3}O_{4}, with a molecular weight of approximately 419.41 g/mol. The presence of the fluorine atom and the nitro group on the benzoyl moiety suggests enhanced lipophilicity and potential bioactivity.

PropertyValue
Molecular FormulaC23H18FN3O4
Molecular Weight419.41 g/mol
Purity≥95%
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Benzodiazepines are known to modulate the GABA_A receptor, leading to anxiolytic, sedative, and anticonvulsant effects. The specific modifications in this compound may enhance its binding affinity or alter its selectivity towards different receptor subtypes.

Pharmacological Effects

Research indicates that compounds within this structural class may exhibit:

  • Anxiolytic Properties : Potential to reduce anxiety levels by enhancing GABAergic transmission.
  • Sedative Effects : Induction of sleep or sedation through central nervous system (CNS) depression.
  • Anticonvulsant Activity : Ability to prevent seizures by modulating neuronal excitability.

In Vitro Studies

In vitro studies have shown that 7-fluoro derivatives can interact with serotonin receptors (5-HT2B), suggesting potential applications in treating mood disorders and other neurological conditions. The compound's efficacy was evaluated through various assays measuring receptor binding affinity and functional activity.

In Vivo Studies

Animal models have demonstrated that this compound can significantly reduce anxiety-like behaviors in rodents when administered at specific dosages. The results indicate a dose-dependent response, supporting its potential therapeutic use in anxiety disorders.

Case Studies

  • Case Study on Anxiolytic Effects :
    • Objective : To evaluate the anxiolytic effects of the compound in a rodent model.
    • Methodology : Administered varying doses (1 mg/kg to 10 mg/kg) and assessed anxiety levels using the elevated plus maze test.
    • Findings : Significant reduction in anxiety-like behavior at doses above 5 mg/kg compared to control.
  • Case Study on Sedative Properties :
    • Objective : To assess sedative effects through sleep induction tests.
    • Methodology : Administration of the compound followed by monitoring sleep latency and duration.
    • Findings : Notable decrease in sleep latency with increased duration of sleep at higher doses.

Properties

IUPAC Name

7-fluoro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4/c1-14-7-8-16(11-20(14)27(30)31)23(29)26-13-21(28)25-19-10-9-17(24)12-18(19)22(26)15-5-3-2-4-6-15/h2-12,22H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNONDAKAOBLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.